molecular formula C13H15BrN2O3 B14917117 (5-Bromopyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

(5-Bromopyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B14917117
M. Wt: 327.17 g/mol
InChI Key: GXKVWBIYQDYBGC-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)(1,4-dioxa-8-azaspiro[45]decan-8-yl)methanone is a complex organic compound that features a brominated pyridine ring and a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of pyridine to obtain 5-bromopyridine. This intermediate is then subjected to a series of reactions to introduce the spirocyclic structure and the methanone group. The reaction conditions often involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups into the pyridine ring, leading to a diverse array of derivatives.

Scientific Research Applications

(5-Bromopyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (5-Bromopyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone exerts its effects involves interactions with specific molecular targets. The brominated pyridine ring can interact with enzymes and receptors, modulating their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interactions with its targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloropyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
  • (5-Fluoropyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
  • (5-Iodopyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Uniqueness

The uniqueness of (5-Bromopyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone lies in its brominated pyridine ring, which imparts distinct reactivity and interaction profiles compared to its halogenated analogs. This makes it particularly valuable in applications where specific reactivity or biological activity is desired.

Properties

Molecular Formula

C13H15BrN2O3

Molecular Weight

327.17 g/mol

IUPAC Name

(5-bromopyridin-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

InChI

InChI=1S/C13H15BrN2O3/c14-11-7-10(8-15-9-11)12(17)16-3-1-13(2-4-16)18-5-6-19-13/h7-9H,1-6H2

InChI Key

GXKVWBIYQDYBGC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

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